molecular formula C32H43O7- B1258538 globostellatate A(1-)

globostellatate A(1-)

Cat. No. B1258538
M. Wt: 539.7 g/mol
InChI Key: FCEBMUDWBVZUAU-JZOYBAOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatate A(1-) is a dioxo monocarboxylic acid anion obtained by the deprotonation of the carboxylic group of globostellatic acid A. It is a conjugate base of a globostellatic acid A.

Scientific Research Applications

Cytotoxic Properties and Anti-Cancer Potential

Globostellatate A(1-) and its related compounds, mainly isolated from marine sponges, have shown significant cytotoxic properties. Ryu, Matsunaga, and Fusetani (1996) discovered that globostellatic acids A-D exhibited cytotoxicity against P-388 murine leukemia cells, highlighting their potential as anti-cancer agents (Ryu, Matsunaga, & Fusetani, 1996). Further research by Fouad et al. (2006) identified additional isomalabaricane triterpenes from the marine sponge Rhabdastrella globostellata, which were selectively active against the mouse lymphoma cell line L5178Y (Fouad et al., 2006).

Anti-Angiogenic and Apoptotic Effects

Aoki et al. (2007) discovered novel globostellatic acid X methyl esters from the same marine sponge, which exhibited selective anti-proliferative effects against human umbilical vein endothelial cells (HUVECs) and induced apoptosis. These compounds inhibited bFGF-induced tubular formation and VEGF-induced migration of HUVECs (Aoki et al., 2007).

Additional Research

Additional studies, such as those by Zampella et al. (2000) and Li et al. (2010), further explored the structure and cytotoxic properties of related isomalabaricane derivatives, emphasizing the diverse potential of these compounds in medical research (Zampella et al., 2000), (Li et al., 2010).

properties

Product Name

globostellatate A(1-)

Molecular Formula

C32H43O7-

Molecular Weight

539.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C32H44O7/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37)/p-1/b12-11+,15-9+,19-10+,27-20+/t24-,25+,26-,30+,31+,32-/m1/s1

InChI Key

FCEBMUDWBVZUAU-JZOYBAOCSA-M

Isomeric SMILES

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C

Canonical SMILES

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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